molecular formula C20H21ClN2O5 B11490918 3-{[(4-Tert-butylphenyl)carbonyl]amino}-3-(2-chloro-5-nitrophenyl)propanoic acid

3-{[(4-Tert-butylphenyl)carbonyl]amino}-3-(2-chloro-5-nitrophenyl)propanoic acid

Cat. No.: B11490918
M. Wt: 404.8 g/mol
InChI Key: MBVPRKSGSGZZGP-UHFFFAOYSA-N
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Description

3-{[(4-Tert-butylphenyl)carbonyl]amino}-3-(2-chloro-5-nitrophenyl)propanoic acid is an organic compound with a complex structure that includes a tert-butylphenyl group, a carbonyl group, an amino group, a chloro group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Tert-butylphenyl)carbonyl]amino}-3-(2-chloro-5-nitrophenyl)propanoic acid typically involves multiple steps. One common approach is to start with the preparation of the tert-butylphenyl carbonyl intermediate, followed by the introduction of the amino group through a nucleophilic substitution reaction. The final step involves the coupling of the chloro-nitrophenyl group with the propanoic acid backbone under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Tert-butylphenyl)carbonyl]amino}-3-(2-chloro-5-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[(4-Tert-butylphenyl)carbonyl]amino}-3-(2-chloro-5-nitrophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(4-Tert-butylphenyl)carbonyl]amino}-3-(2-chloro-5-nitrophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-Tert-butylphenyl)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid
  • 3-{[(4-Tert-butylphenyl)carbonyl]amino}-3-(2-nitrophenyl)propanoic acid
  • 3-{[(4-Tert-butylphenyl)carbonyl]amino}-3-(5-nitrophenyl)propanoic acid

Uniqueness

3-{[(4-Tert-butylphenyl)carbonyl]amino}-3-(2-chloro-5-nitrophenyl)propanoic acid is unique due to the presence of both chloro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups allows for a wide range of applications and makes the compound a valuable tool in scientific research.

Properties

Molecular Formula

C20H21ClN2O5

Molecular Weight

404.8 g/mol

IUPAC Name

3-[(4-tert-butylbenzoyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid

InChI

InChI=1S/C20H21ClN2O5/c1-20(2,3)13-6-4-12(5-7-13)19(26)22-17(11-18(24)25)15-10-14(23(27)28)8-9-16(15)21/h4-10,17H,11H2,1-3H3,(H,22,26)(H,24,25)

InChI Key

MBVPRKSGSGZZGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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